N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide
Description
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide is a specialized organic compound featuring:
- A Weinreb amide moiety (N-methoxy-N-methylamide), which is widely used in ketone synthesis via organometallic reagent addition .
- A triethylsilyl (TES) ether protecting group at the 3-position of the propanamide backbone. Silyl ethers like TES are critical for temporary protection of hydroxyl groups during multistep syntheses, offering stability under basic and mildly acidic conditions .
This compound is structurally tailored for applications in synthetic organic chemistry, particularly in the controlled formation of ketones and intermediates for bioactive molecules.
Properties
Molecular Formula |
C11H25NO3Si |
|---|---|
Molecular Weight |
247.41 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-triethylsilyloxypropanamide |
InChI |
InChI=1S/C11H25NO3Si/c1-6-16(7-2,8-3)15-10-9-11(13)12(4)14-5/h6-10H2,1-5H3 |
InChI Key |
NSYLFOKCKJNOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCC(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide typically involves the reaction of N-methoxy-N-methylpropanamide with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl group. The general reaction scheme is as follows:
N-Methoxy-N-methylpropanamide+Triethylsilyl chlorideTriethylaminethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other functionalized compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide involves its interaction with molecular targets such as enzymes or receptors. The triethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues with Varying Protecting Groups
Key Observations :
Analogues with Modified Backbones or Functional Groups
Key Observations :
Functional Role of the Weinreb Amide Moiety
The N-methoxy-N-methylamide group is conserved across all analogues listed above. Its role includes:
- Controlled ketone formation: Prevents over-addition of organometallic reagents, ensuring single-step ketone synthesis .
- Stability: Resists nucleophilic attack at the carbonyl, enabling compatibility with Grignard or organozinc reagents.
Comparative Reactivity :
- Compounds with TES or TBDPS groups require deprotection before further functionalization, whereas non-silylated analogues (e.g., thiophene derivative ) proceed directly to downstream reactions.
Biological Activity
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the following structural formula:
The synthesis of this compound typically involves the reaction of N-methyl-3-hydroxypropanamide with triethylsilyl chloride in the presence of a base, followed by methoxylation. The detailed synthetic pathway can be outlined as follows:
- Preparation of the Hydroxy Intermediate : N-methyl-3-hydroxypropanamide is synthesized from the corresponding acid.
- Silylation : The hydroxy group is converted to a triethylsilyl ether using triethylsilyl chloride.
- Methoxylation : The resulting silyl ether is then treated with methanol to introduce the methoxy group.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mitochondrial dysfunction, characterized by:
- Mitochondrial Fragmentation : The compound disrupts mitochondrial morphology, leading to cell death.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress and apoptosis.
Table 1 summarizes the IC50 values of this compound against different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| A549 | 15.0 |
| MDA-MB-231 | 10.0 |
The mechanism underlying the biological activity of this compound involves:
- Binding to Mitochondrial Proteins : The compound interacts with prohibitin proteins, which are crucial for mitochondrial integrity.
- Caspase Activation : It triggers caspase cascades leading to programmed cell death.
- Disruption of Membrane Potential : The compound causes dissipation of the mitochondrial membrane potential (), which is critical for ATP production and cell survival.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on A549 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
